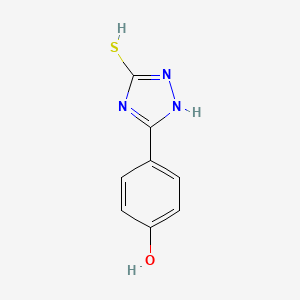
4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of both a phenol and a triazole moiety in this compound makes it an interesting candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol typically involves the reaction of 1H-1,2,4-triazole-5-thiol with a phenolic compound under specific conditions. One common method involves the treatment of 1H-1,2,4-triazole-5-thiol with 2-bromoacetic acid in the presence of sodium carbonate in acetone. The resulting 2-(1H-1,2,4-triazol-5-yl)sulfanylacetic acid is then reacted with hydrazinecarbothiohydrazide under solvent-free conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Condensation: The triazole ring can undergo condensation reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Condensation: Electrophiles like aldehydes or ketones can be used in condensation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated derivatives.
Condensation: Various triazole-containing adducts.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is not fully understood, but it is believed to involve interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-triazole derivatives: Known for their antimicrobial and antifungal activities.
1H-1,2,4-triazole derivatives: Similar biological activities and chemical properties.
Phenolic compounds: Widely studied for their antioxidant and antimicrobial properties.
Uniqueness
4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of a phenol and a triazole moiety in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
4-(3-sulfanyl-1H-1,2,4-triazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQAENHMNKYJGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=NN2)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7812315.png)
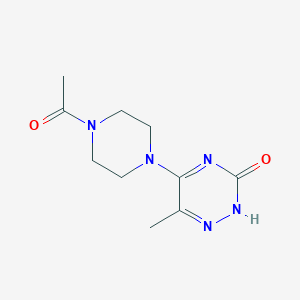


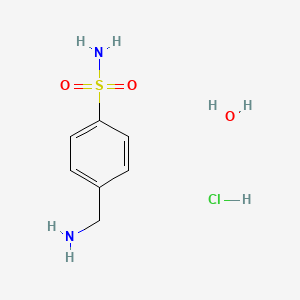
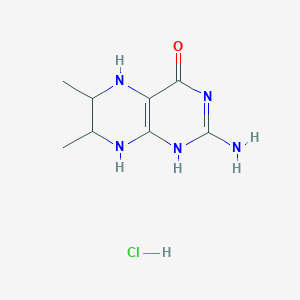

![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)
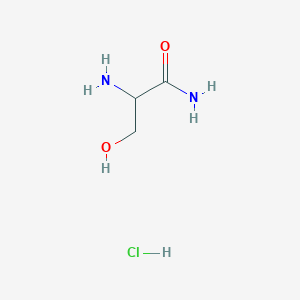
![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)
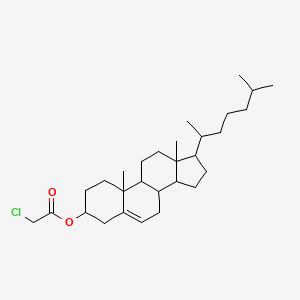
![2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B7812388.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)
![1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-](/img/structure/B7812411.png)
